methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate: is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a copper or iron-containing catalyst, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity. Safety measures are also critical due to the potential hazards associated with the reagents and intermediates used in the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group and other substituents on the pyrazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or other enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate
- Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate
- Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate
Uniqueness: Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the amino group and the ester functionality can lead to distinct interactions with molecular targets compared to other similar compounds .
Biological Activity
Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structural motif is significant as it contributes to the compound's biological activity by facilitating interactions with various molecular targets.
Antimicrobial and Antiparasitic Properties
Research indicates that this compound exhibits antimicrobial and antimalarial activities. In biological assays, this compound has shown effectiveness against a range of pathogens, suggesting its potential in treating infectious diseases.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against various bacterial strains |
Antimalarial | Demonstrated significant activity against malaria parasites |
Antileishmanial | Investigated for potential therapeutic use |
The mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts normal enzyme function, leading to the inhibition of microbial growth or suppression of disease-causing pathways .
Structure-Activity Relationship (SAR)
Studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. Modifications to the pyrazole ring and adjacent functional groups can significantly influence biological activity. For instance, variations in substitution patterns have been linked to enhanced potency against specific targets like meprin α and β, which are implicated in various diseases .
Case Studies
- Antiparasitic Activity : A study demonstrated that this compound exhibited potent activity against Plasmodium species, with IC50 values indicating strong efficacy in inhibiting parasite growth. This positions the compound as a promising candidate for further development in antimalarial therapies .
- Antileishmanial Properties : Investigations into its antileishmanial effects revealed that the compound could inhibit Leishmania species effectively, showcasing its potential application in treating leishmaniasis.
Research Findings
Recent findings highlight the importance of optimizing the chemical structure to enhance biological activity. For example, modifications that increase lipophilicity or alter hydrogen bonding patterns have been shown to improve pharmacological profiles without compromising selectivity .
Table 2: Research Findings on SAR
Modification Type | Effect on Activity |
---|---|
Increased Lipophilicity | Enhanced membrane permeability |
Altered Hydrogen Bonding | Improved selectivity |
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-10-4-5/h3-4,6H,2,8H2,1H3,(H,9,10) |
InChI Key |
LZTVOPAWYHNZCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNN=C1)N |
Origin of Product |
United States |
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